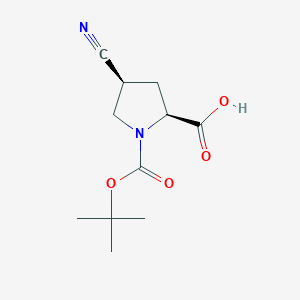

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a cyano group, and a carboxylic acid group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or nitriles.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like cyanogen bromide.

Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the tert-butoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide for introducing the cyano group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidines.

Aplicaciones Científicas De Investigación

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a cyano group.

(2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a cyano group.

Uniqueness

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents.

Actividad Biológica

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound notable for its structural complexity and potential biological activity. This compound features a pyrrolidine ring with a tert-butoxycarbonyl group, a cyano group, and a carboxylic acid group, making it an important subject of study in organic synthesis and pharmaceutical research. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 132622-71-0

The compound's unique structure allows it to participate in various chemical reactions, which can lead to diverse biological activities.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using amino acids or nitriles.

- Introduction of the tert-Butoxycarbonyl Group : Utilizes tert-butyl chloroformate in the presence of a base like triethylamine.

- Addition of the Cyano Group : Introduced via nucleophilic substitution reactions with cyanogen bromide.

- Carboxylation : Typically involves carbon dioxide or carboxylating agents to introduce the carboxylic acid group.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, potentially acting as an inhibitor or modulator.

- Pharmaceutical Applications : It is being explored as a pharmaceutical intermediate with potential applications in drug development.

The biological activity is largely attributed to the following interactions:

- The cyano group can participate in nucleophilic addition reactions.

- The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Antimicrobial Activity : Research has indicated that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacological Effects : Preliminary studies suggest that compounds related to this compound may influence neurotransmitter systems, indicating possible applications in neuropharmacology.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid | Amino group instead of cyano | Potentially different enzyme interactions |

| (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of cyano | Different solubility and reactivity profiles |

The presence of the cyano group in this compound distinguishes it from its analogs, potentially imparting unique biological properties.

Propiedades

IUPAC Name |

(2S,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXQYMYEMUMKK-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564613 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-71-0 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.